4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

Description

Structural Overview and Nomenclature

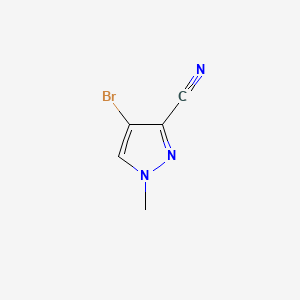

This compound exhibits a well-defined heterocyclic structure that exemplifies the characteristic features of substituted pyrazoles. The compound possesses a molecular formula of C5H4BrN3 with a molecular weight of 186.01 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 4-bromo-1-methylpyrazole-3-carbonitrile.

The structural architecture consists of a five-membered pyrazole ring featuring two adjacent nitrogen atoms, with specific substitutions that define its chemical identity. The bromine atom occupies the 4-position of the pyrazole ring, while a methyl group is attached to the 1-position nitrogen atom. The cyano group (-C≡N) is positioned at the 3-carbon of the ring system. This substitution pattern creates a unique electronic environment that influences both the compound's reactivity and physical properties.

Chemical identification systems provide multiple descriptors for this compound. The Chemical Abstracts Service registry number is 287922-71-8, facilitating unambiguous identification in chemical databases. The simplified molecular-input line-entry system representation is CN1C=C(Br)C(=N1)C#N, which encodes the structural connectivity in a standardized format. The International Chemical Identifier key NTTLCOOFUGHMJS-UHFFFAOYSA-N provides an additional layer of structural identification.

Physical properties of this compound include a melting point range of 103-105 degrees Celsius, indicating solid-state stability under standard conditions. The compound demonstrates limited water solubility, with reported values of approximately 0.26 grams per liter at 25 degrees Celsius. This solubility profile is consistent with the presence of both hydrophobic aromatic character and polar cyano functionality.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H4BrN3 | |

| Molecular Weight | 186.01 g/mol | |

| Melting Point | 103-105°C | |

| Water Solubility | 0.26 g/L (25°C) | |

| CAS Number | 287922-71-8 | |

| MDL Number | MFCD00103545 |

Historical Context in Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of nitrogen-containing heterocycles. Knorr's accidental discovery of antipyrine while attempting to synthesize quinoline derivatives with antipyretic activity marked the beginning of systematic pyrazole research. This serendipitous finding demonstrated the unique biological properties of pyrazole derivatives and stimulated continued interest in their chemical exploration.

The evolution of pyrazole chemistry progressed significantly through the contributions of Hans von Pechmann, who in 1898 developed classical synthetic methodology for pyrazole preparation using acetylene and diazomethane. These foundational synthetic approaches established the groundwork for subsequent generations of pyrazole derivatives, including the contemporary brominated and cyano-substituted compounds such as this compound.

Historical perspectives on pyrazole chemistry reveal the gradual recognition of these compounds as valuable synthetic intermediates. Early research focused primarily on the pharmacological properties of simple pyrazole derivatives, particularly their antipyretic and analgesic activities. However, the scope of pyrazole chemistry expanded considerably as researchers recognized the versatility of the pyrazole scaffold for constructing more complex molecular architectures.

The introduction of halogenated pyrazole derivatives, including brominated compounds, represents a significant advancement in the field. Brominated pyrazoles serve as versatile synthetic intermediates that enable further functionalization through various coupling reactions and substitution processes. The specific development of carbonitrile-substituted pyrazoles reflects the growing interest in incorporating electron-withdrawing groups that can modulate both reactivity and biological activity.

Contemporary research in pyrazole chemistry builds upon this historical foundation while incorporating modern synthetic methodologies and analytical techniques. The synthesis of compounds like this compound demonstrates the continued evolution of pyrazole chemistry, combining traditional heterocyclic principles with contemporary functional group manipulations.

Significance in Heterocyclic Chemistry Research

This compound occupies a prominent position in heterocyclic chemistry research due to its unique combination of structural features that enable diverse chemical transformations. The compound serves as a valuable intermediate in pharmaceutical development, particularly in the synthesis of compounds targeting specific enzyme systems. Research applications extend beyond medicinal chemistry to include materials science, where pyrazole derivatives contribute to the development of organic semiconductors and light-emitting devices.

The significance of this compound in contemporary research stems from its multifunctional nature. The presence of the bromine substituent provides opportunities for cross-coupling reactions, including Suzuki and Sonogashira couplings, which enable the construction of more complex molecular frameworks. The cyano group serves as both an electron-withdrawing substituent that modulates ring reactivity and a functional handle for further synthetic elaboration.

Biological studies involving this compound and related compounds have revealed significant activity profiles. Research demonstrates that pyrazole derivatives exhibit antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties. These diverse biological activities underscore the importance of pyrazole chemistry in drug discovery and development programs.

The compound's role in synthetic methodology development represents another significant aspect of its research importance. Studies have demonstrated the utility of brominated pyrazole derivatives in constructing complex heterocyclic systems through cyclization reactions. Research has shown that pyrazole-o-aminonitrile precursors can be effectively utilized to prepare pyrazolo[3,4-d]pyrimidines through various synthetic pathways.

Table 2: Research Applications of this compound

Positioning within Pyrazole-Carbonitrile Compound Class

The positioning of this compound within the broader pyrazole-carbonitrile compound class reflects both structural relationships and functional characteristics that distinguish this family of heterocycles. Pyrazole-carbonitrile compounds represent a specialized subset of pyrazole derivatives characterized by the presence of cyano functionality, which significantly influences their chemical behavior and synthetic utility.

Comparative analysis with related pyrazole-carbonitrile compounds reveals important structure-activity relationships. The synthesis of 1H-pyrazole-3-carbonitrile, a simpler analog lacking both the bromine and methyl substituents, demonstrates the foundational chemistry of this compound class. Research has shown that pyrazole-3-carboxamide intermediates can be converted to the corresponding carbonitriles through dehydration reactions under elevated temperatures.

The positioning of this compound among halogenated pyrazole derivatives highlights the importance of halogen substitution in modulating chemical properties. Comparison with other halogenated analogs, including 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile and 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile, reveals how different halogens influence reactivity patterns and biological activity. The bromine substituent provides an optimal balance between reactivity and stability for many synthetic applications.

Structural relationships within the pyrazole-carbonitrile class extend to compounds with different substitution patterns. The compound 4-bromo-1H-pyrazole-3-carbonitrile, which lacks the methyl group at the 1-position, represents a closely related analog that demonstrates the influence of nitrogen substitution on compound properties. Similarly, compounds such as 1-methyl-1H-pyrazole-3-carbonitrile illustrate the impact of halogen substitution on chemical behavior.

The broader context of pyrazole-carbonitrile chemistry encompasses synthetic methodologies for constructing more complex heterocyclic systems. Research has demonstrated that these compounds serve as versatile intermediates for preparing fused ring systems, including pyrazolo[3,4-d]pyrimidines. The β-enaminonitrile moiety present in these compounds exhibits high reactivity toward various electrophiles, enabling diverse synthetic transformations.

Table 3: Comparative Analysis of Pyrazole-Carbonitrile Derivatives

Properties

IUPAC Name |

4-bromo-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTLCOOFUGHMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670720 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287922-71-8 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization and Coupling Reactions

A more refined method involves diazotization of the amino-substituted pyrazole followed by coupling with appropriate reagents to introduce the nitrile group:

- Step 1: Starting with 4-bromo-1-methyl-1H-pyrazole-3-amine, dissolve in aqueous hydrochloric acid, adjust pH below 1, and cool to -5 °C.

- Step 2: Slowly add sodium nitrite solution to form the diazonium salt at low temperature (-5 to 5 °C).

- Step 3: React the diazonium salt with cyanide sources or nitrile precursors (e.g., potassium difluoromethyl trifluoroborate in related syntheses) in the presence of catalysts such as cuprous oxide, under nitrogen atmosphere and controlled temperature (0–50 °C).

- Step 4: Isolate the product by extraction, washing, and distillation under reduced pressure.

This method is advantageous for its high yield and purity, avoiding isomeric impurities commonly found in other synthetic routes.

Condensation and Bromination of Pyrazole Esters

An alternative synthetic route involves:

- Condensation: Reacting diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Bromination: Bromination of the pyrazole ester using tribromooxyphosphorus to introduce bromine at the 4- or 5-position.

- Subsequent Transformations: Hydrolysis and conversion of the ester to the corresponding nitrile derivative.

This multi-step method is useful for preparing bromo-substituted pyrazole derivatives with controlled substitution patterns.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | Bromine or N-bromosuccinimide (NBS) in suitable solvent, controlled temperature | 80-90 | Selective bromination at 4-position of pyrazole ring |

| 2 | Diazotization | 4-bromo-1-methyl-1H-pyrazole-3-amine + NaNO2 in HCl (pH<1), -5 to 5 °C | >90 | Formation of diazonium salt with minimal side reactions |

| 3 | Coupling with nitrile source | Potassium cyanide or cyanogen bromide, Cu2O catalyst, acetonitrile solvent, nitrogen atmosphere, 0–50 °C | 85-88 | High purity product (>98% by HPLC), minimized isomer formation |

| 4 | Purification | Extraction with ethyl acetate, washing, drying, distillation under reduced pressure | - | Ensures product purity >99.5% |

Analytical Characterization

- ¹H NMR (400 MHz, CDCl3): Key signals include singlets corresponding to the pyrazole proton and methyl group.

- HPLC: Purity typically >98% after purification.

- Mass Spectrometry: Confirms molecular ion peak consistent with C5H4BrN3.

- IR Spectroscopy: Characteristic nitrile stretch around 2230 cm⁻¹.

Research Findings and Industrial Relevance

- The diazotization-coupling method is reported to provide a total yield of up to 64% over three steps when adapted for related pyrazole derivatives, with product purity exceeding 99.5%.

- The method avoids formation of positional isomers, a common issue in direct halogenation routes, making it suitable for scale-up and industrial applications.

- Controlled reaction conditions (temperature, pH, nitrogen atmosphere) are critical for reproducibility and safety.

- The compound serves as a key intermediate in pharmaceuticals and agrochemical synthesis, where high purity and regioselectivity are essential.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Halogenation + Nitrile | 1-methyl-1H-pyrazole derivatives | Bromine, cyanogen bromide, bases | Simplicity, fewer steps | Risk of isomers, side reactions |

| Diazotization and Coupling | 4-bromo-1-methyl-1H-pyrazole-3-amine | NaNO2, HCl, potassium cyanide, Cu2O | High yield, purity, regioselective | Requires low temperature control |

| Condensation + Bromination | Diethyl butynedioate + methylhydrazine | Tribromooxyphosphorus, brominating agents | Controlled substitution pattern | Multi-step, longer synthesis time |

This comprehensive analysis highlights that the diazotization and coupling method currently stands out as the most effective and industrially viable preparation method for this compound, offering high purity and yield with minimized side products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions:

Steric hindrance from the methyl group at position 1 and electronic effects from the nitrile influence reaction rates and selectivity.

Cross-Coupling Reactions

The bromide participates in metal-catalyzed coupling reactions, enabling C–C bond formation:

| Reaction Type | Catalyst/System | Products | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Arylpyrazoles | 72–89% |

| Trifluoromethylation | CuI, TMSCF₃, DMF | 4-Trifluoromethyl derivatives | 65% |

These reactions are pivotal for introducing functional groups in drug discovery. The nitrile group remains intact under these conditions.

Functional Group Transformations

The nitrile group at position 3 undergoes selective modifications:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), reflux | Carboxylic acid | Requires harsh acidic conditions. |

| Reduction | LiAlH₄, THF | Primary amine | Complete reduction to amine occurs in 4 hours. |

Cycloaddition and Ring Formation

The compound participates in 1,3-dipolar cycloadditions:

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| Diazo compounds | Room temperature, DCM | Polycyclic pyrazole derivatives |

This method enables the synthesis of complex heterocycles for agrochemical applications.

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing nitrile group enhances the electrophilicity of the adjacent bromine, facilitating nucleophilic substitution.

-

Steric Considerations : The methyl group at position 1 imposes steric constraints, favoring reactions at the less hindered position 4.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics by stabilizing transition states .

Scientific Research Applications

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile has several notable applications across diverse scientific domains:

Medicinal Chemistry

This compound serves as a significant intermediate in the synthesis of pharmaceuticals, particularly in developing drugs that target various diseases. Its role as an allosteric enhancer of agonist activity at the A1 adenosine receptor positions it as a candidate for research into treatments for conditions influenced by adenosine signaling, such as cardiovascular diseases and neurological disorders .

Biological Activities

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest efficacy against various microbial strains.

- Antiviral Effects : Preliminary investigations indicate potential against specific viral pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro .

Chemical Research

In organic chemistry, this compound acts as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications .

Agrochemical Development

Its utility extends to the agrochemical sector, where it is employed in developing pesticides and herbicides. The compound's structural features allow for modifications that enhance biological activity against pests .

Table of Applications and Findings

Notable Research Articles

Several studies have highlighted the significance of this compound:

- Tranberg et al. (2002) explored its role as an allosteric enhancer at human A1 adenosine receptors, demonstrating its potential therapeutic applications in cardiovascular diseases .

- Dodd et al. (1989) investigated hybrid molecules derived from similar pyrazole structures, noting their effectiveness against Leishmania donovani, which underscores the potential for developing antiparasitic agents using derivatives like this compound .

Mechanism of Action

The mechanism by which 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The following table highlights structural differences among this compound and analogous pyrazole derivatives:

Structural Insights :

- Substituent Position: The position of bromine and nitrile groups significantly impacts reactivity. For example, 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile is a positional isomer with distinct electronic properties due to the NH₂ group at the 5-position.

- Aromatic vs. Aliphatic Substituents : The benzyl group in 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile increases hydrophobicity and steric bulk compared to the methyl group in the parent compound.

Physical and Spectroscopic Properties

Melting Points and Stability

- 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile: Melts at 259–260°C, illustrating the thermal stability of polycyclic pyrazole derivatives .

- 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]...carbonitrile : High molecular weight (554.11 g/mol) suggests elevated melting points, though exact data is unavailable .

Spectroscopic Data

- NMR: The parent compound exhibits characteristic ¹H NMR signals for the methyl group (~3.8 ppm) and pyrazole protons (~7.5–8.0 ppm) . In 5-amino derivatives (e.g., 5-amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile), NH₂ protons appear as singlets near 8.06 ppm .

- Mass Spectrometry :

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile (CAS No. 287922-71-8) is a brominated derivative of pyrazole that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including pharmaceuticals, agriculture, and material science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 186.01 g/mol

- Solubility : Sparingly soluble in water (0.26 g/L at 25°C) .

This compound primarily acts as an allosteric enhancer at the A1 adenosine receptor. This interaction modulates adenosine signaling pathways, which are crucial in various physiological processes . The compound's ability to enhance agonist activity at this receptor suggests its potential therapeutic applications in conditions related to adenosine signaling dysregulation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Antiviral Properties

The compound has demonstrated antiviral activity in vitro, particularly against specific viral strains. Its mechanism may involve interference with viral replication processes, although detailed studies are required to elucidate the exact pathways involved .

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Pharmaceutical Development

This compound serves as an intermediate in synthesizing pharmaceuticals targeting inflammatory and cancerous conditions. Its role as an allosteric modulator at the A1 adenosine receptor makes it a candidate for developing drugs aimed at diseases like cancer and heart conditions .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its biological activity contributes to crop protection strategies against pests and diseases .

Material Science

The compound is also explored for creating novel materials with enhanced chemical resistance and durability. Its unique properties may lead to advancements in polymer science and coatings technology .

Q & A

Q. Table 1: Synthetic Methods and Yields

| Method | Conditions | Yield | Key Parameters |

|---|---|---|---|

| Nucleophilic substitution | CH₂Cl₂, TMS-azide, TFA, 50°C, 16h | 76–88% | Temperature, azide stoichiometry |

| Ionic liquid cyclocondensation | [bmim][BF₄], 80°C, 10h | 93% | Solvent polarity, reaction time |

| Reflux in methanol | MeOH, reflux, 2–2.5h | 63–68% | Nucleophile reactivity |

How can single-crystal X-ray diffraction confirm the molecular structure of this compound derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and substituent orientations. For example:

- SC-XRD of a brominated pyrazole derivative confirmed a mean C–C bond length of 0.004 Å and a planar pyrazole ring (R factor = 0.042) .

- In another study, SC-XRD validated the dihedral angle between the pyrazole ring and substituents (e.g., nitrile group at C3) .

Critical Parameters : Crystal quality, resolution limits (<1.0 Å), and data-to-parameter ratios (>15:1) ensure accuracy .

What spectroscopic techniques are effective for characterizing functional groups in this compound?

Basic Research Question

- ¹H/¹³C NMR : The nitrile group (C≡N) deshields adjacent protons, appearing as a singlet near δ 7.58 ppm (¹H) and δ 111.2 ppm (¹³C) . Bromine substitution shifts pyrazole ring protons upfield (δ 5.16–5.20 ppm for benzyl groups) .

- IR Spectroscopy : Strong nitrile stretches at 2232 cm⁻¹ (C≡N) and azide peaks at 2139–2143 cm⁻¹ (N₃) confirm functional groups .

Q. Table 2: Key Spectroscopic Data

| Technique | Functional Group | Signal Range | Reference |

|---|---|---|---|

| ¹H NMR | Pyrazole C-H | δ 7.20–7.58 ppm | |

| ¹³C NMR | Nitrile (C≡N) | δ 111.2–111.3 ppm | |

| IR | C≡N stretch | 2231–2232 cm⁻¹ |

How can contradictory data between theoretical and experimental IR spectra be resolved?

Advanced Research Question

Discrepancies often arise from solvent effects, crystal packing, or anharmonic vibrations. Methodological approaches include:

- DFT Calculations : Compare experimental IR peaks (e.g., 2232 cm⁻¹ for C≡N) with B3LYP/6-31G* simulations to identify deviations .

- Solid-State vs. Solution IR : Solid-state spectra may show split peaks due to crystallinity, while solution spectra reflect averaged conformers .

- Isotopic Labeling : Replace ¹⁴N with ¹⁵N in the nitrile group to validate peak assignments .

How can reaction conditions be optimized to mitigate side reactions during synthesis?

Advanced Research Question

- Temperature Control : Lowering reaction temperatures (e.g., 0°C initial cooling) reduces azide decomposition .

- Catalyst Screening : Trifluoroacetic acid (TFA) enhances electrophilicity of intermediates, minimizing byproducts .

- Solvent Polarity : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize charged transition states, improving regioselectivity .

Q. Table 3: Optimization Strategies

| Parameter | Effect on Yield/Side Reactions | Reference |

|---|---|---|

| Temperature (50°C) | Maximizes azide incorporation | |

| TFA Catalyst | Reduces imine byproducts | |

| CH₂Cl₂ Solvent | Enhances nucleophilic substitution |

What strategies evaluate the bioactivity of this compound derivatives in agrochemical research?

Advanced Research Question

- Insecticidal Assays : Derivatives like chlorfenapyr (a pyrrole carbonitrile) are tested against Lepidopteran pests via LC₅₀ dose-response curves .

- Enzyme Inhibition Studies : Pyrazole carbonitriles are screened for acetylcholinesterase (AChE) inhibition using Ellman’s method .

- Field Trials : Compounds are applied to crops (e.g., cotton) to assess pest mortality and phytotoxicity .

What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.